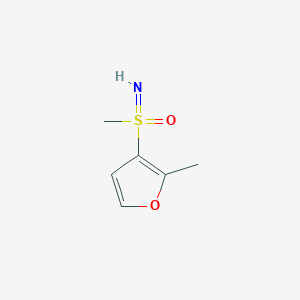

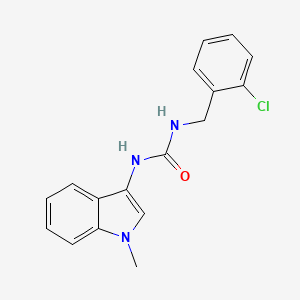

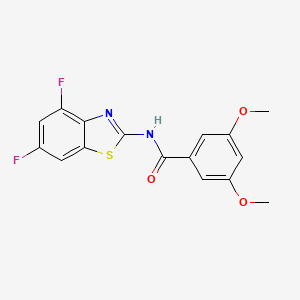

![molecular formula C23H25N7 B2499028 6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 955304-69-5](/img/structure/B2499028.png)

6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar pyrazolo[3,4-d]pyrimidin derivatives involves multistep processes starting from basic pyrazole derivatives, which undergo various reactions including cyclization, chloro-amine coupling, and reaction with ethyl chloroacetate or ethyl malonate under specific conditions to produce the desired outcomes. For instance, novel ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate compounds were prepared through a multi-step synthesis involving heating of 5-amino-1,3-diphenyl-4,5-dihydro-4-imino-1H-pyrazolo[3,4-d] pyrimidine with diethyl malonate under reflux, highlighting the complex synthetic routes employed in creating these compounds (Farghaly & Gomha, 2011).

Molecular Structure Analysis

The molecular structures of pyrazolo[3,4-d]pyrimidin derivatives are typically confirmed through a combination of analytical techniques, including elemental analysis, IR, ^1H-NMR, and mass spectral data. These methods provide comprehensive details about the compound's framework, confirming the successful synthesis and precise structural characteristics of the molecules involved in the study.

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidin derivatives exhibit a range of chemical reactions, primarily based on their functional groups and the presence of active sites within their structures. These reactions include nucleophilic substitution, where a nucleophile selectively attacks a specific position on the molecule, leading to the formation of new derivatives. For example, the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produced a selectively 4-substituted product (Ogurtsov & Rakitin, 2021).

Applications De Recherche Scientifique

Synthesis and Molecular Docking Studies

Several studies have developed efficient synthesis methods for ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate derivatives and explored their molecular docking and in vitro activities against Mycobacterium tuberculosis. Compounds within this category demonstrated potent antitubercular activity, with one particular compound showing a minimum inhibitory concentration (MIC) of 1.6 µg/mL, suggesting promising applications in tuberculosis treatment (Vavaiya et al., 2022).

Anticancer and Anti-5-lipoxygenase Agents

Research on novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlighted the synthesis of a series of compounds with significant cytotoxic activity against HCT-116 and MCF-7 cancer cell lines and 5-lipoxygenase inhibition. This study contributes to understanding the structure-activity relationship (SAR) and identifies potent compounds for further development (Rahmouni et al., 2016).

Antimicrobial and Anticancer Agents

Another research direction involves the synthesis of pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, aiming to evaluate their antimicrobial and anticancer activities. Compounds from this study showed higher anticancer activity compared to reference drugs and demonstrated good to excellent antimicrobial activity, underscoring their potential as dual-purpose therapeutic agents (Hafez et al., 2016).

Insecticidal and Antibacterial Potential

The synthesis of pyrimidine-linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential represent another significant application. This research provided valuable insights into the relationship between chemical structure and biological activity, offering a foundation for the development of new compounds with enhanced insecticidal and antimicrobial properties (Deohate & Palaspagar, 2020).

Propriétés

IUPAC Name |

6-(4-ethylpiperazin-1-yl)-N,1-diphenylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N7/c1-2-28-13-15-29(16-14-28)23-26-21(25-18-9-5-3-6-10-18)20-17-24-30(22(20)27-23)19-11-7-4-8-12-19/h3-12,17H,2,13-16H2,1H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWCKTUGANHDOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

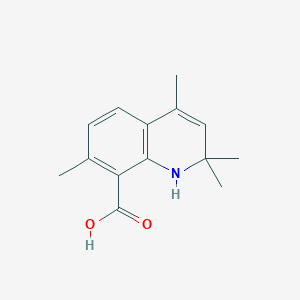

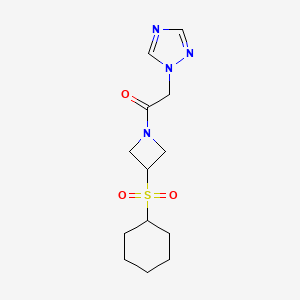

![4-Chloro-N-[1H-indol-3-yl-(3-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2498948.png)

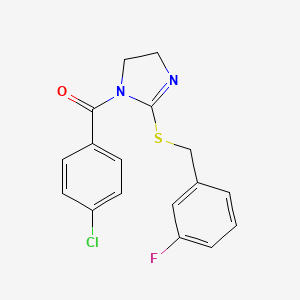

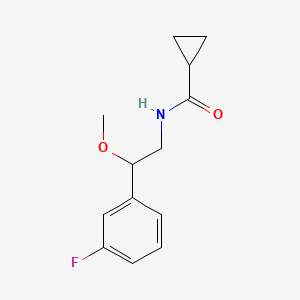

![1,3,6,7-tetramethyl-8-octyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498953.png)

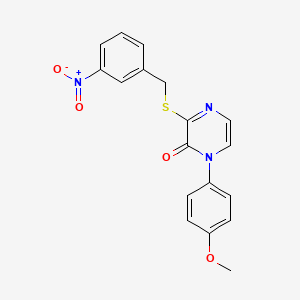

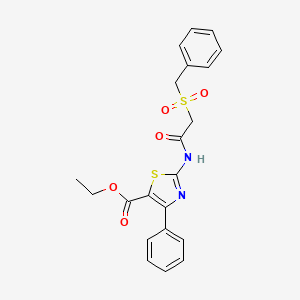

![2-[3-(4-Cyanoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2498961.png)

![3-Benzyl-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2498966.png)

![2-[4-(Methoxymethyl)oxan-4-yl]acetic acid](/img/structure/B2498968.png)